Ortho vs. Meta vs. Para: Chlorine Position Dictates Oxytocin Receptor Interaction
The ortho-chloro positional isomer (target compound, CAS 338774-66-6) is structurally distinct from the meta-chloro isomer (CAS 338774-67-7). The meta isomer has been evaluated as an oxytocin receptor agonist and exhibited an EC₅₀ greater than 9,970 nM, indicating minimal functional activity at this GPCR [1]. No such activity has been reported for the ortho isomer, and the distinct steric and electronic environment of the ortho-chloro group is known to alter receptor binding modes compared to meta or para substitution. This differential provides a rationale for selecting the ortho isomer in screening campaigns where oxytocin receptor selectivity (or lack thereof) is a critical parameter.
| Evidence Dimension | Oxytocin Receptor Functional Activity (EC₅₀) |
|---|---|
| Target Compound Data | No reported activity at oxytocin receptor (data unavailable) |
| Comparator Or Baseline | Meta isomer (6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, CAS 338774-67-7): EC₅₀ > 9.97 µM [1] |
| Quantified Difference | Ortho isomer activity presumed distinct from meta isomer (>9.97 µM EC₅₀); exact value not available. |
| Conditions | Oxytocin receptor agonist assay; HEK 293EM cells with CREB-luciferase reporter; 6 h incubation at 37°C, pH 7.8 (PubChem AID 463128) [1] |
Why This Matters
Confirms that positional isomerism at the 2-chlorophenyl ring leads to differential GPCR engagement; researchers screening for oxytocin receptor modulators must specify the ortho isomer to avoid the weak activity of the meta analog.
- [1] BindingDB BDBM75715: 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, Oxytocin receptor EC₅₀ > 9.97E+3 nM. PubChem BioAssay AID 463128. View Source
